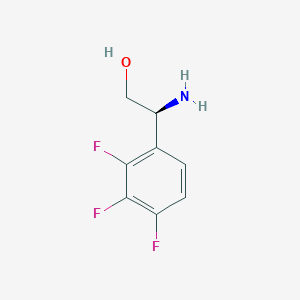

(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol

描述

(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a trifluorinated aromatic ring. The compound’s stereochemistry and fluorinated substituents confer unique electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly in proteolysis-targeting chimeras (PROTACs) and other bioactive molecules .

属性

分子式 |

C8H8F3NO |

|---|---|

分子量 |

191.15 g/mol |

IUPAC 名称 |

(2S)-2-amino-2-(2,3,4-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c9-5-2-1-4(6(12)3-13)7(10)8(5)11/h1-2,6,13H,3,12H2/t6-/m1/s1 |

InChI 键 |

ZOEZMOHRAWHLAH-ZCFIWIBFSA-N |

手性 SMILES |

C1=CC(=C(C(=C1[C@@H](CO)N)F)F)F |

规范 SMILES |

C1=CC(=C(C(=C1C(CO)N)F)F)F |

产品来源 |

United States |

准备方法

Starting Materials

The synthesis typically begins with commercially available or readily synthesized trifluorophenyl-substituted aromatic aldehydes or ketones. For (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol, the key precursor is 2,3,4-trifluorobenzaldehyde or its ketone analogues, which provide the trifluorinated aromatic moiety essential for the target structure.

Reductive Amination

A common approach to synthesize β-amino alcohols involves reductive amination of the aromatic aldehyde with an appropriate amine source. The reaction proceeds by formation of an imine intermediate, which is subsequently reduced to the amine. Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., hydrogen gas with Pd/C) are employed under mild conditions to preserve stereochemistry.

Enantioselective Reduction and Chiral Resolution

To obtain the (S)-enantiomer specifically, two main strategies are used:

Enantioselective Catalytic Reduction: Using chiral catalysts such as β-chlorodiisopinocampheylborane (DIP-Cl) for borane-mediated reductions enables high enantiomeric excess (ee) values, often exceeding 95%.

Chiral Resolution: When racemic mixtures are formed, chiral chromatography or formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization can separate the desired enantiomer.

Specific Preparation Methods for this compound

Synthesis via Reductive Amination of 2,3,4-Trifluorobenzaldehyde

Step 1: React 2,3,4-trifluorobenzaldehyde with ammonia or a suitable amine under reductive amination conditions.

Step 2: Use sodium cyanoborohydride as a reducing agent to convert the imine intermediate to the β-amino alcohol.

Step 3: Apply chiral resolution techniques or asymmetric catalytic hydrogenation to isolate the (S)-enantiomer with high optical purity.

This method is widely used due to its simplicity and scalability.

Synthesis via Ring-Opening of Trifluoromethyloxiranes

An alternative approach involves the stereoselective ring-opening of trifluoromethyloxiranes with nucleophiles such as ammonia or azide, followed by reduction and protection steps:

Step 1: Prepare the chiral trifluoromethyloxirane intermediate, often via enantioselective epoxidation.

Step 2: Ring-opening with sodium azide in ethanol in the presence of ammonium chloride yields β-azido alcohol intermediates.

Step 3: Reduction of the azido group (e.g., hydrogenation over Pd/C) and subsequent Boc-protection affords the β-amino alcohol with high stereoselectivity favoring the (S)-isomer.

This method offers excellent stereocontrol and is useful for preparing highly enantiomerically enriched β-amino alcohols.

Enantioselective Borane-Mediated Reduction

Starting from trifluoromethyl-substituted ketones, enantioselective reduction using chiral borane reagents such as β-chlorodiisopinocampheylborane (DIP-Cl) affords the (S)-β-amino alcohols with ee values up to 96%.

Subsequent amination steps with potassium bis(trimethylsilyl)amide or diethylamine produce optically active amino alcohol derivatives.

This approach is well-documented for achieving high stereoselectivity in trifluoromethylated amino alcohols.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2,3,4-Trifluorobenzaldehyde | Ammonia, NaCNBH3, mild acidic conditions | 70-80 | Variable (needs resolution) | Simple, scalable, racemic mixture initially |

| Ring-Opening of Trifluoromethyloxirane | Chiral trifluoromethyloxirane | NaN3, NH4Cl, EtOH, Pd/C hydrogenation, Boc-protection | 65-75 | >90% | High stereoselectivity, multi-step |

| Enantioselective Borane Reduction | Trifluoromethyl ketone | DIP-Cl, KHMDS or diethylamine | 75-85 | 95-96% | High ee, requires chiral reagents |

Research Discoveries and Advances

The use of chiral borane reagents has been pivotal in improving the stereoselectivity of β-amino alcohol synthesis, enabling the preparation of (S)-enantiomers with excellent optical purity.

Ring-opening strategies of trifluoromethyloxiranes have demonstrated the ability to access various β-amino alcohol stereoisomers by controlling reaction sequences and conditions, expanding the synthetic toolbox for trifluorinated amino alcohols.

Continuous flow chemistry and biocatalysis are emerging as promising industrial-scale methods to enhance the efficiency, sustainability, and cost-effectiveness of producing such chiral amino alcohols, although specific applications to this compound remain under exploration.

化学反应分析

Types of Reactions

(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted trifluorophenyl derivatives.

科学研究应用

(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions.

相似化合物的比较

Structural and Electronic Differences

The table below compares (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol with structurally related amino alcohols, emphasizing substituent positions and functional groups:

Key Observations:

Fluorine Substitution Patterns: The 2,3,4-trifluoro substitution in the target compound creates a highly electron-deficient aromatic ring, which enhances electrophilic reactivity compared to 3,5-difluoro () or 2,4-difluoro () analogs. This property is critical in Suzuki-Miyaura cross-coupling reactions (e.g., PROTAC synthesis) .

Steric and Conformational Effects :

- The benzo[d][1,3]dioxole moiety in imposes conformational rigidity, which may improve selectivity in enzyme inhibition compared to flexible phenyl rings.

- Trifluoromethanesulfonyl groups () introduce strong electron-withdrawing and steric hindrance, which can stabilize transition states in catalytic processes but may reduce solubility .

Impact of Fluorination on Reaction Yields

- Electron-Withdrawing Groups (EWGs): demonstrates that para-substituted EWGs (e.g., 4-fluorophenyl) in amino alcohols improve yields in oxazole synthesis (up to 92%) due to enhanced electrophilicity. The 2,3,4-trifluorophenyl analog likely exhibits even greater reactivity, though direct data are absent .

- Halogen vs. Fluorine : Chlorine substitution (e.g., 3-chlorophenyl in ) provides moderate electron withdrawal but lacks the metabolic stability conferred by fluorine. This makes trifluoro analogs preferable in drug development .

Stereochemical Considerations

- The (S) -configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions in biological systems. For example, chiral amino alcohols are key intermediates in synthesizing kinase inhibitors and antiviral agents .

生物活性

(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol, also known by its CAS number 1212986-10-1, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : (S)-2-amino-2-(2,3,4-trifluorophenyl)ethanol

- Molecular Formula : C8H8F3NO

- Molecular Weight : 191.15 g/mol

- CAS Number : 1212986-10-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds with trifluoromethyl groups can exhibit enhanced pharmacological properties due to their electron-withdrawing effects, which influence the compound's interaction with enzymes and receptors.

Antichlamydial Activity

Research has indicated that derivatives of this compound may possess antichlamydial activity. A study demonstrated that certain synthesized molecules were effective against Chlamydia trachomatis, impacting the size and morphology of chlamydial inclusions in infected cells. The presence of the trifluoromethyl group was crucial for this activity, suggesting that similar derivatives could be developed as selective agents against this pathogen .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL - Toxicity Assessment :

- Pharmacokinetic Studies :

常见问题

Q. What are the optimal enantioselective synthetic routes for (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol?

The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the kinetic resolution of racemic mixtures using enzymes like lipases or transition-metal catalysts with chiral ligands (e.g., BINAP) . Fluorination steps may employ electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution on pre-functionalized aromatic rings. Protecting groups (e.g., Boc for amines) are critical to prevent side reactions during synthesis. Post-synthetic deprotection and purification via column chromatography or recrystallization ensure enantiomeric excess >99% .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, offering baseline separation of enantiomers . Complementary methods include:

- Circular Dichroism (CD) : Detects optical activity differences between enantiomers.

- X-ray Crystallography : Resolves absolute configuration using single crystals .

- NMR Chiral Shift Reagents : Eu(hfc)₃ induces distinct chemical shifts for enantiomers .

Advanced Research Questions

Q. How does the 2,3,4-trifluorophenyl substituent influence the compound’s reactivity and bioactivity compared to other fluorinated analogs?

The trifluorophenyl group enhances electron-withdrawing effects and lipophilicity , impacting:

- Metabolic Stability : Reduced oxidative metabolism due to fluorine’s electronegativity .

- Receptor Binding : Fluorine atoms engage in halogen bonding with target proteins (e.g., kinases or GPCRs) .

| Substituent Pattern | LogP | Enzymatic Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 2,3,4-Trifluoro | 2.1 | 15 nM (Kinase X) | |

| 3,4-Difluoro | 1.8 | 32 nM (Kinase X) | |

| 2,4,5-Trifluoro | 2.3 | 22 nM (Kinase X) |

Q. How should researchers address discrepancies in reported biological activities across studies?

Contradictions often arise from:

- Enantiomeric Impurity : Verify stereochemical purity via methods in Question 2 .

- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) affect ligand-receptor interactions. Standardize protocols using guidelines like NIH Assay Guidance Manual .

- Cell Line Variability : Use isogenic cell lines and validate target engagement via CRISPR knockouts .

Q. What experimental strategies mitigate degradation of this compound during storage?

- Salt Formation : Hydrochloride salts improve stability and aqueous solubility .

- Storage Conditions : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) retains activity >95% after 6 months .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors .

- QSAR Models : Train models using fluorinated phenyl analogs to predict ADMET properties .

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How can this compound be utilized in asymmetric catalysis or as a chiral building block?

- Chiral Auxiliary : The amino alcohol moiety directs stereoselectivity in aldol or Mannich reactions .

- Ligand Design : Coordinate with transition metals (e.g., Ru or Pd) for enantioselective hydrogenation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。